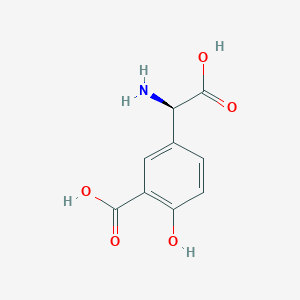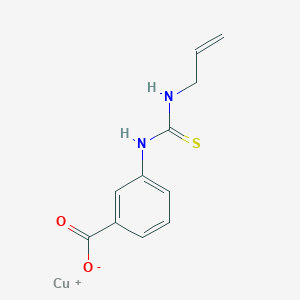
Ferriclate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ferriclate is a compound that belongs to the class of ferrites, which are ceramic-like materials with magnetic properties. Ferrites are composed of iron oxide combined with one or more other metals. This compound, specifically, is known for its unique magnetic and electrical properties, making it useful in various applications, particularly in electronic devices and catalysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ferriclate can be synthesized using several methods, including:
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides.
Co-Precipitation Method: This method involves the precipitation of iron salts in an alkaline medium, followed by washing, drying, and calcination to form this compound.
Hydrothermal Synthesis: This involves reacting iron salts in an aqueous solution under high temperature and pressure conditions to form this compound.
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale sol-gel or co-precipitation methods due to their efficiency and scalability. These methods allow for the control of particle size and morphology, which are crucial for the material’s properties and applications .
Analyse Chemischer Reaktionen
Ferriclate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions, where it can act as either an oxidizing or reducing agent depending on the reaction conditions.
Substitution Reactions: In these reactions, this compound can undergo ion exchange with other metal ions, leading to the formation of different ferrite compounds.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Reaction Conditions: Typically, these reactions are carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products:
Oxidation Products: Ferric oxide, various metal oxides.
Reduction Products: Ferrous compounds, elemental metals.
Wissenschaftliche Forschungsanwendungen
Ferriclate has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism by which ferriclate exerts its effects is primarily through its magnetic properties. The compound’s magnetic moments align in specific directions, creating a magnetic field that can influence various processes. In catalysis, this compound acts as a Lewis acid, increasing the electrophilicity of reactants and facilitating the formation of covalent bonds . In medical applications, its magnetic properties allow for targeted delivery and imaging .
Vergleich Mit ähnlichen Verbindungen
Ferriclate can be compared with other ferrite compounds, such as:
Nickel Ferrite (NiFe2O4): Known for its high magnetic permeability and used in high-frequency applications.
Manganese Ferrite (MnFe2O4): Exhibits high electrical resistance and is used in magnetic recording media.
Cobalt Ferrite (CoFe2O4): Has high coercivity and is used in permanent magnets and magnetic storage devices.
Uniqueness of this compound: this compound stands out due to its specific combination of magnetic and electrical properties, making it particularly useful in applications requiring both high magnetic permeability and electrical resistance .
Eigenschaften
Molekularformel |
C6H30CaFe3Na2O18 |
|---|---|
Molekulargewicht |
643.88 g/mol |
IUPAC-Name |
calcium;disodium;iron;2,3,4,5,6-pentahydroxyhexanoate;trihydroxide;octahydrate |
InChI |
InChI=1S/C6H12O7.Ca.3Fe.2Na.11H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;/h2-5,7-11H,1H2,(H,12,13);;;;;;;11*1H2/q;+2;;;;2*+1;;;;;;;;;;;/p-4 |
InChI-Schlüssel |
LFFAFJACVLPYBZ-UHFFFAOYSA-J |
Kanonische SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.O.O.O.O.O.O.O.[OH-].[OH-].[OH-].[Na+].[Na+].[Ca+2].[Fe].[Fe].[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl]-2,3-dihydro-1,4-benzothiazine-7-carbonyl]amino]hexanedioic acid](/img/structure/B10782002.png)
![2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)
![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)
![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)

![[5,13-Dihydroxy-6-(hydroxymethyl)-2,6-dimethyl-13-tetracyclo[10.3.1.01,10.02,7]hexadecanyl]methyl 2-aminoacetate;hydrochloride](/img/structure/B10782035.png)
![[5-[5-Amino-4-[(4-nitrophenyl)methylcarbamoyl]imidazol-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B10782039.png)
![3-(5-dipropylaminomethyl-oxazol-2-yl)-8-fluoro-5-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one](/img/structure/B10782051.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(3R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carbonyl]amino]pentanediamide;2,2,2-trifluoroacetic acid](/img/structure/B10782053.png)